molecular formula C28H32N8O B11419686 4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-piperidin-1-ylpropyl)butanamide

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-piperidin-1-ylpropyl)butanamide

Cat. No.: B11419686
M. Wt: 496.6 g/mol
InChI Key: QITREPIIRRJKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-piperidin-1-ylpropyl)butanamide is a complex organic compound characterized by its unique polycyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-piperidin-1-ylpropyl)butanamide typically involves multiple steps:

    Formation of the Hexazatetracyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the formation of the hexazatetracyclic structure.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a suitable phenylating agent reacts with the intermediate compound.

    Attachment of the Piperidinylpropyl Group: This step involves the reaction of the intermediate with 3-piperidin-1-ylpropylamine under conditions that promote the formation of the amide bond.

    Final Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality and yield. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidinyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hexazatetracyclic core, potentially leading to the opening of the ring structures or reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl group, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into its potential therapeutic applications.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-piperidin-1-ylpropyl)butanamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-piperidin-1-ylpropyl)butanamide: This compound itself serves as a reference point.

    Other Hexazatetracyclic Compounds: Compounds with similar hexazatetracyclic cores but different substituents.

    Piperidinylpropyl Derivatives: Compounds with the piperidinylpropyl group attached to different cores.

Uniqueness

The uniqueness of this compound lies in its specific combination of a hexazatetracyclic core with a phenyl group and a piperidinylpropyl substituent. This combination imparts unique chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C28H32N8O

Molecular Weight

496.6 g/mol

IUPAC Name

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-piperidin-1-ylpropyl)butanamide

InChI

InChI=1S/C28H32N8O/c37-25(29-17-10-20-34-18-7-2-8-19-34)16-9-15-24-31-32-28-35(24)23-14-6-5-13-22(23)27-30-26(33-36(27)28)21-11-3-1-4-12-21/h1,3-6,11-14H,2,7-10,15-20H2,(H,29,37)

InChI Key

QITREPIIRRJKOG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.